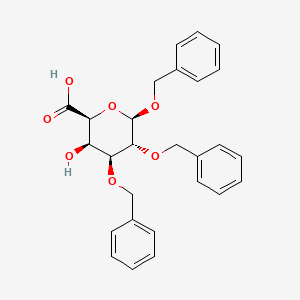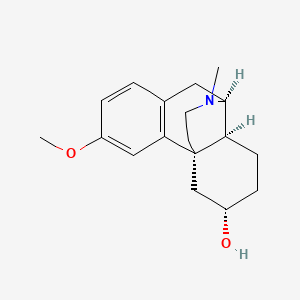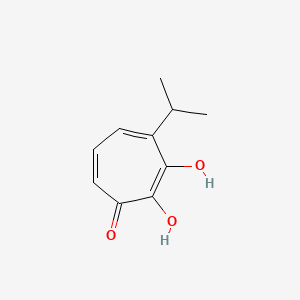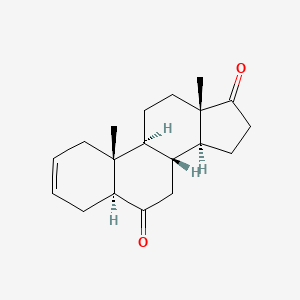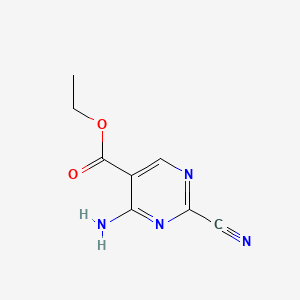
间三联苯-D14
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molecular Structure Analysis
M-Terphenyl-D14 has a non-standard isotope . The structure of M-Terphenyl-D14 is composed of a central benzene ring substituted with two phenyl groups . The molecule has a polar surface area of 0 Ų and a polarizability of 29.9±0.5 10^-24 cm³ .Physical and Chemical Properties Analysis
M-Terphenyl-D14 has a density of 1.0±0.1 g/cm³ and a boiling point of 365.0±0.0 °C at 760 mmHg . The vapour pressure is 0.0±0.4 mmHg at 25°C, and the enthalpy of vaporization is 58.7±0.8 kJ/mol . The flash point is 175.7±13.7 °C . The molar refractivity is 75.4±0.3 cm³ .科学研究应用
多环芳烃 (PAHs) 分析
间三联苯-D14 用作橡胶和塑料制品中低含量多环芳烃 (PAHs) 分析中的替代标准品 . 本应用展示了一种 GC/MS 方法,用于测定 20 种 PAHs,包括 16 种 EPA 监管的优先 PAHs 和 4 种常用监测的 PAHs . 所得良好的线性度和样品回收率证明了所述方法对复杂样品基质中目标 PAHs 的痕量检测和确证的高选择性 .
环境污染物的鉴定
This compound 用于环境污染物的鉴定 . 气相色谱保留性质在环境污染物鉴定中的应用是一个重要的研究领域 .
天然对-三联苯的生物活性
据报道,天然对-三联苯,包括this compound,具有细胞毒性、抗菌、抗氧化和 α-葡萄糖苷酶抑制活性 . 这些化合物主要由真菌和少量放线菌产生 .
天然对-三联苯的结构多样性
天然对-三联苯的结构多样性是this compound 相关的另一个研究领域 . 对-三联苯的中心环通常被修饰成氧化程度更高的形式,例如对醌和酚 .
对-三联苯的生物遗传起源
安全和危害
生化分析
Biochemical Properties
M-Terphenyl-D14 plays a significant role in biochemical reactions due to its stable aromatic structure and deuterium labeling. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and stability. For instance, M-Terphenyl-D14 has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or modulation of enzyme activity.
Cellular Effects
M-Terphenyl-D14 exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, M-Terphenyl-D14 can modulate the activity of transcription factors, leading to changes in gene expression profiles . Additionally, this compound affects cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways.
Molecular Mechanism
The molecular mechanism of action of M-Terphenyl-D14 involves its binding interactions with biomolecules. This compound can act as an enzyme inhibitor or activator, depending on the specific enzyme and the context of the interaction . For instance, M-Terphenyl-D14 has been shown to inhibit the activity of certain cytochrome P450 enzymes by binding to their active sites, thereby preventing the metabolism of their substrates. Additionally, M-Terphenyl-D14 can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of M-Terphenyl-D14 can change over time due to its stability and degradation properties. Studies have shown that M-Terphenyl-D14 is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term exposure to M-Terphenyl-D14 has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis rates.
Dosage Effects in Animal Models
The effects of M-Terphenyl-D14 vary with different dosages in animal models. At low doses, M-Terphenyl-D14 has been observed to have minimal toxic effects and can modulate enzyme activity and gene expression without causing significant adverse effects . At high doses, M-Terphenyl-D14 can exhibit toxic effects, including hepatotoxicity and nephrotoxicity, due to its interactions with metabolic enzymes and the accumulation of toxic metabolites.
Metabolic Pathways
M-Terphenyl-D14 is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes catalyze the oxidation of M-Terphenyl-D14, leading to the formation of hydroxylated metabolites. The metabolic flux of M-Terphenyl-D14 and its metabolites can influence the levels of other metabolites in the cell, thereby affecting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, M-Terphenyl-D14 is transported and distributed through interactions with transporters and binding proteins . This compound can bind to plasma proteins, facilitating its distribution throughout the body. Additionally, M-Terphenyl-D14 can be taken up by cells via specific transporters, leading to its accumulation in certain tissues.
Subcellular Localization
The subcellular localization of M-Terphenyl-D14 is influenced by its interactions with targeting signals and post-translational modifications . This compound can localize to various cellular compartments, including the cytoplasm and nucleus. The localization of M-Terphenyl-D14 within specific organelles can affect its activity and function, influencing cellular processes such as gene expression and enzyme activity.
属性
IUPAC Name |
1,2,3,4,5-pentadeuterio-6-[2,3,4,6-tetradeuterio-5-(2,3,4,5,6-pentadeuteriophenyl)phenyl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14/c1-3-8-15(9-4-1)17-12-7-13-18(14-17)16-10-5-2-6-11-16/h1-14H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D,13D,14D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTKZCDBKVTVBY-WZAAGXFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C(=C(C(=C2[2H])[2H])[2H])C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5,8-Methanoimidazo[1,5-a]pyridine](/img/structure/B579691.png)



